molecular formula C14H17BrClNO B5383246 2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride

Cat. No.: B5383246
M. Wt: 330.65 g/mol
InChI Key: UMICCLRDGIXMLH-UHFFFAOYSA-N
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Description

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a bromonaphthalene moiety linked to an ethylethanamine group through an ether linkage. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride typically involves the reaction of 1-bromonaphthalene with ethylethanamine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of naphthylamine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce naphthoquinone and naphthylamine derivatives, respectively.

Scientific Research Applications

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The ethylethanamine group can further enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
  • 2-[(1-Bromonaphthalen-2-yl)oxy]-N,N-dimethylacetamide
  • 2-[(1-Bromonaphthalen-2-yl)oxy]-N-(2-methoxyethyl)ethan-1-amine

Uniqueness

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride is unique due to its specific combination of a bromonaphthalene moiety and an ethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and potential biological activities set it apart from other similar compounds, providing opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO.ClH/c1-2-16-9-10-17-13-8-7-11-5-3-4-6-12(11)14(13)15;/h3-8,16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICCLRDGIXMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C2=CC=CC=C2C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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